molecular formula C18H16N4O2S B2975477 N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941984-76-5

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2975477
M. Wt: 352.41
InChI Key: FUWOAOHKCIUKIC-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as those containing thiazole and pyridine rings, are often found in various bioactive aromatic compounds . These compounds have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been synthesized and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves the active methylene moiety reacting with other compounds to yield new derivatives .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Discovery and Evaluation in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Research has identified substituted benzamides, structurally related to the compound of interest, as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant inhibitory effects on VEGFR-2, offering insights into their potential therapeutic applications in cancer treatment by inhibiting tumor growth and angiogenesis (R. Borzilleri et al., 2006).

Antimicrobial Applications

Derivatives of the compound have been studied for their antimicrobial properties. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing a structural relationship to the compound, were synthesized and tested for their in vitro antimicrobial activity, showing promise against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).

Anticancer Activity

Complexes derived from thiazolyl benzamides, including those structurally similar to the compound, have been synthesized and evaluated for their anticancer activity. Specifically, Co(II) complexes demonstrated significant cytotoxicity against human breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Synthesis and Biological Activity Assessment

The compound and its derivatives have been the focus of synthetic chemistry efforts aimed at creating new molecules with potential biological activities. Studies have reported on the synthesis of novel derivatives, assessing their biological activities, including antiallergy, anticancer, and antimicrobial effects, highlighting the compound's versatility in drug development (K. D. Hargrave et al., 1983).

Future Directions

The future directions of research into these compounds could involve synthesizing various scaffolds of similar compounds for screening different pharmacological activities . There is also potential for these compounds to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(20-11-13-5-4-8-19-10-13)9-15-12-25-18(21-15)22-17(24)14-6-2-1-3-7-14/h1-8,10,12H,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWOAOHKCIUKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

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